molecular formula C9H17ClN2O B12108239 N-(4-aminocyclohexyl)-3-chloropropanamide

N-(4-aminocyclohexyl)-3-chloropropanamide

Cat. No.: B12108239
M. Wt: 204.70 g/mol
InChI Key: GZQPHTXRHSAXAB-UHFFFAOYSA-N
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Description

N-(4-aminocyclohexyl)-3-chloropropanamide is an organic compound that features a cyclohexane ring substituted with an amino group and a chloropropanamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-aminocyclohexyl)-3-chloropropanamide typically involves the reaction of 4-aminocyclohexanol with 3-chloropropanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors can enhance the efficiency and yield of the reaction. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

N-(4-aminocyclohexyl)-3-chloropropanamide can undergo various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted with other nucleophiles such as amines or thiols.

    Reduction Reactions: The compound can be reduced to form the corresponding amine.

    Oxidation Reactions: The amino group can be oxidized to form nitro or nitroso derivatives.

Common Reagents and Conditions

    Substitution: Reagents such as sodium azide or potassium thiocyanate can be used under mild conditions.

    Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.

    Oxidation: Reagents like potassium permanganate (KMnO4) or hydrogen peroxide (H2O2) are commonly used.

Major Products

    Substitution: Formation of N-(4-aminocyclohexyl)-3-azidopropanamide or N-(4-aminocyclohexyl)-3-thiocyanatopropanamide.

    Reduction: Formation of N-(4-aminocyclohexyl)-3-aminopropanamide.

    Oxidation: Formation of N-(4-nitrocyclohexyl)-3-chloropropanamide.

Scientific Research Applications

N-(4-aminocyclohexyl)-3-chloropropanamide has several applications in scientific research:

    Medicinal Chemistry: It is used as an intermediate in the synthesis of pharmaceutical compounds, particularly those targeting neurological disorders.

    Materials Science: The compound can be used in the preparation of polymers and nanocomposites with specific properties.

    Biological Studies: It serves as a probe to study the interaction of cyclohexyl derivatives with biological macromolecules.

    Industrial Applications: It is utilized in the synthesis of agrochemicals and specialty chemicals.

Mechanism of Action

The mechanism of action of N-(4-aminocyclohexyl)-3-chloropropanamide involves its interaction with specific molecular targets. The amino group can form hydrogen bonds with biological molecules, while the chloropropanamide moiety can undergo nucleophilic substitution reactions. These interactions can modulate the activity of enzymes or receptors, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • N-(4-aminocyclohexyl)-3-aminopropanamide
  • N-(4-nitrocyclohexyl)-3-chloropropanamide
  • N-(4-aminocyclohexyl)-3-azidopropanamide

Uniqueness

N-(4-aminocyclohexyl)-3-chloropropanamide is unique due to its specific substitution pattern, which imparts distinct chemical reactivity and biological activity. The presence of both an amino group and a chloropropanamide moiety allows for versatile chemical modifications and interactions with biological targets.

Properties

Molecular Formula

C9H17ClN2O

Molecular Weight

204.70 g/mol

IUPAC Name

N-(4-aminocyclohexyl)-3-chloropropanamide

InChI

InChI=1S/C9H17ClN2O/c10-6-5-9(13)12-8-3-1-7(11)2-4-8/h7-8H,1-6,11H2,(H,12,13)

InChI Key

GZQPHTXRHSAXAB-UHFFFAOYSA-N

Canonical SMILES

C1CC(CCC1N)NC(=O)CCCl

Origin of Product

United States

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